4-Methoxypyrimidine-2,5-diamine
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Overview
Description
4-Methoxypyrimidine-2,5-diamine is a heterocyclic aromatic compound with the molecular formula C5H8N4O and a molecular weight of 140.14 g/mol . This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their significant biological and pharmacological activities .
Preparation Methods
The synthesis of 4-Methoxypyrimidine-2,5-diamine typically involves several steps:
Addition Reaction:
Condensation Reaction: A deacidification agent is added to the intermediate product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the intermediate product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Chemical Reactions Analysis
4-Methoxypyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxypyrimidine-2,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxypyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with enzymes and receptors involved in nucleic acid metabolism and synthesis . The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
4-Methoxypyrimidine-2,5-diamine can be compared with other pyrimidine derivatives such as:
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Known for its use in medicinal chemistry.
2,5-Dimethylpyrimidin-4-amine: Another pyrimidine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-methoxypyrimidine-2,5-diamine |
InChI |
InChI=1S/C5H8N4O/c1-10-4-3(6)2-8-5(7)9-4/h2H,6H2,1H3,(H2,7,8,9) |
InChI Key |
SXNDRFUIYGMYDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1N)N |
Origin of Product |
United States |
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